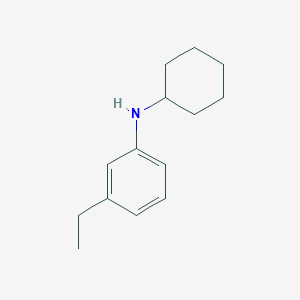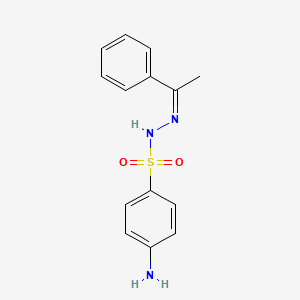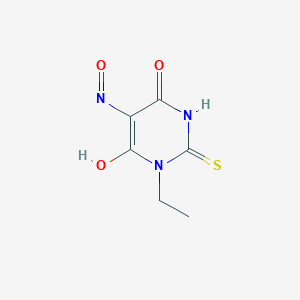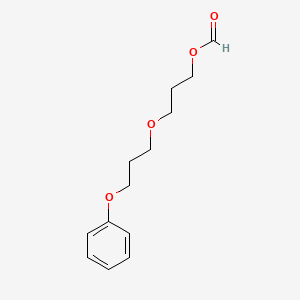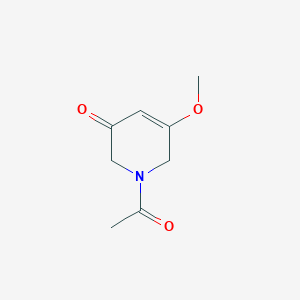
3(2H)-Pyridinone, 1-acetyl-1,6-dihydro-5-methoxy-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3(2H)-Pyridinone, 1-acetyl-1,6-dihydro-5-methoxy-(9CI) is a heterocyclic organic compound. Compounds in this class are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyridinone ring, which is a six-membered ring containing nitrogen and oxygen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridinone, 1-acetyl-1,6-dihydro-5-methoxy-(9CI) typically involves the following steps:
Formation of the Pyridinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Acetylation: Introduction of the acetyl group can be done using acetyl chloride or acetic anhydride in the presence of a base.
Methoxylation: The methoxy group can be introduced using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, often using continuous flow reactors and automated systems to increase yield and purity while reducing costs.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the synthesis of dyes, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 3(2H)-Pyridinone, 1-acetyl-1,6-dihydro-5-methoxy-(9CI) involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
3(2H)-Pyridinone: A simpler analog without the acetyl and methoxy groups.
1-Acetyl-3(2H)-Pyridinone: Lacks the methoxy group.
5-Methoxy-3(2H)-Pyridinone: Lacks the acetyl group.
Uniqueness
The presence of both acetyl and methoxy groups in 3(2H)-Pyridinone, 1-acetyl-1,6-dihydro-5-methoxy-(9CI) may confer unique chemical and biological properties, making it distinct from its analogs.
特性
分子式 |
C8H11NO3 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC名 |
1-acetyl-5-methoxy-2,6-dihydropyridin-3-one |
InChI |
InChI=1S/C8H11NO3/c1-6(10)9-4-7(11)3-8(5-9)12-2/h3H,4-5H2,1-2H3 |
InChIキー |
ADFUUJFKWKCFFH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CC(=CC(=O)C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


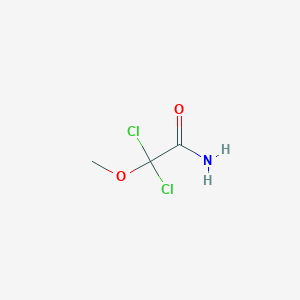
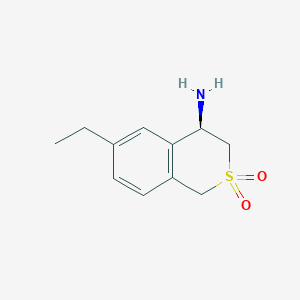
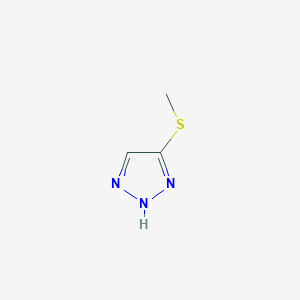
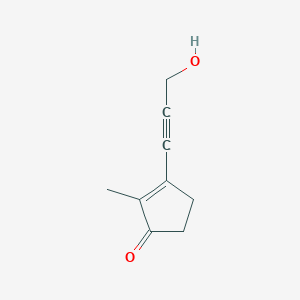
![1-[2-Chloro-3-(trifluoromethoxy)phenyl]-4-ethylpiperazine](/img/structure/B13793954.png)
![5-ethoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B13793958.png)
![1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate](/img/structure/B13793961.png)
![1-[2-Methyl-3-[4-(phenylthio)phenyl]propyl]-1H-imidazolium chloride](/img/structure/B13793963.png)


